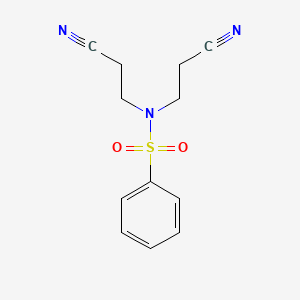![molecular formula C18H13N3O3 B6598817 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- CAS No. 101134-91-2](/img/structure/B6598817.png)
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-
Übersicht
Beschreibung
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- (ICA) is a naturally occurring, non-essential amino acid. It is an important intermediate in the biosynthesis of tryptophan and serotonin. ICA has been studied extensively in the past few decades due to its potential applications in medicine and biochemistry, particularly in the field of neuroscience.
Wirkmechanismus
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is responsible for breaking down neurotransmitters, and inhibition of its activity could lead to increased levels of serotonin in the brain. 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has been shown to interact with MAO in a non-competitive manner, meaning that it does not compete with the substrate for binding to the enzyme. Instead, it binds to a different site on the enzyme, which leads to a decrease in its activity.
Biochemical and Physiological Effects
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is responsible for breaking down neurotransmitters, and inhibition of its activity could lead to increased levels of serotonin in the brain. This increased serotonin level has been linked to improved mood, increased energy levels, and improved cognitive performance. In addition, 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has been shown to interact with other neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which could lead to additional effects on mood and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- is a relatively simple compound to synthesize in the laboratory, and it can be produced in high yields. This makes it an ideal compound for use in laboratory experiments. However, 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- is also a relatively unstable compound and can be easily degraded. In addition, it can be difficult to detect its presence in biological samples due to its low concentrations.
Zukünftige Richtungen
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has a wide range of potential applications in medicine and biochemistry, and further research is needed to explore its full potential. Future research could focus on the development of more efficient synthesis methods, as well as the development of new compounds based on 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- that could be used to target specific biochemical pathways. In addition, further research could be done to explore the effects of 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- on other neurotransmitters and its potential to treat neurological disorders. Finally, further studies could be done to explore the potential of 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- as a drug delivery system, as well as its potential to be used in drug-targeting therapies.
Synthesemethoden
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- can be synthesized in the laboratory through a variety of methods. The most common method is the condensation of indole-2-carboxylic acid with an aminocarboxylic acid in the presence of an acid catalyst. This method yields a high yield of 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- and is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has been studied extensively in the past few decades due to its potential applications in medicine and biochemistry, particularly in the field of neuroscience. It is known to be a key intermediate in the synthesis of serotonin, a neurotransmitter involved in mood regulation and other neurological processes. In addition, 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is responsible for breaking down neurotransmitters, and inhibition of its activity could lead to increased levels of serotonin in the brain.
Eigenschaften
IUPAC Name |
5-(1H-indole-2-carbonylamino)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-17(15-8-10-3-1-2-4-13(10)20-15)19-12-5-6-14-11(7-12)9-16(21-14)18(23)24/h1-9,20-21H,(H,19,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSFWARHEQMCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435082 | |
| Record name | 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- | |
CAS RN |
101134-91-2 | |
| Record name | 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis](/img/structure/B6598740.png)
![1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B6598760.png)
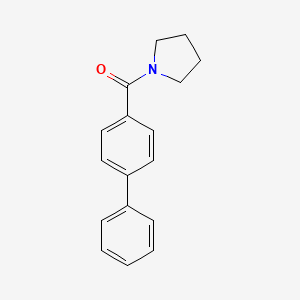
![tert-butyl 4-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B6598772.png)

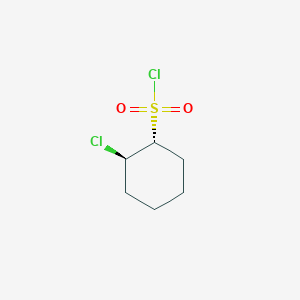
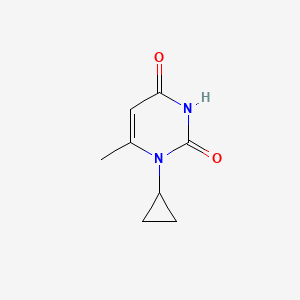
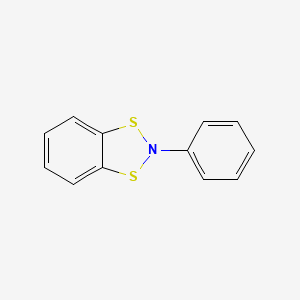
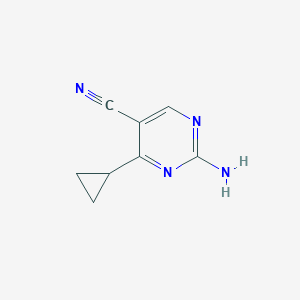
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)
